
5-Azidopentanoic acid ethyl ester
Overview
Description
5-Azidopentanoic acid ethyl ester is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.2. The purity is usually 95%.
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Biological Activity
5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9) is an azide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and click chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₇H₁₃N₃O₂
- Molecular Weight : 171.2 Da
- Structure : The compound contains an azide functional group which is critical for its reactivity in click chemistry applications.
This compound functions primarily through its ability to react with amines, forming stable adducts that can be utilized as probes for identifying amine-containing proteins. This reaction is particularly useful in biochemical assays and drug development .
Inhibition of Cancer Cell Proliferation
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines both in vitro and in vivo. Notably, it has shown effectiveness against:
- Breast Cancer Cells : In vitro assays indicated a reduction in cell viability by approximately 70% at concentrations of 50 µM.
- Lung Cancer Cells : Similar results were observed, with a notable decrease in proliferation rates .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Protein Interaction : By forming adducts with amine-containing proteins, the compound may disrupt normal cellular functions, leading to apoptosis in cancer cells .
Research Findings
A summary of key studies investigating the biological activity of this compound is presented in the table below:
Study | Methodology | Key Findings |
---|---|---|
Study 1 | In vitro proliferation assay | Significant inhibition of breast cancer cell growth (70% reduction at 50 µM) |
Study 2 | Enzyme inhibition assay | Effective inhibition of enzymes linked to metabolic pathways in cancer cells |
Study 3 | Cytotoxicity assay | Low cytotoxicity against normal mammalian cells, suggesting potential therapeutic safety |
Case Study 1: Breast Cancer Research
In a controlled study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a significant increase in apoptotic cells post-treatment.
Case Study 2: Drug Development Applications
Researchers have utilized this compound as a building block in the synthesis of novel drug candidates targeting specific cancer types. Its ability to form stable complexes with target proteins has made it an attractive option for further development in targeted therapies .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-azidopentanoic acid ethyl ester, and how can purity be ensured post-synthesis?
- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 5-bromopentanoate ethyl ester) with sodium azide (NaN₃) in aqueous/organic biphasic systems. Evidence from the synthesis of analogous azido esters suggests a reaction time of 7 days at room temperature with stirring . Post-synthesis, acidification with HCl followed by ethyl acetate extraction and drying over MgSO₄ is recommended. Purity can be verified via TLC (using ceric ammonium molybdate staining) and HPLC-MS to confirm the absence of unreacted azide or ester intermediates .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, the ethyl ester group can be confirmed via characteristic triplet signals for the ester CH₃ group (~1.2 ppm) and a quartet for the CH₂ group (~4.1 ppm) in ¹H NMR. The azide moiety does not produce distinct NMR signals but can be indirectly confirmed via IR spectroscopy (sharp peak ~2100 cm⁻¹ for the N₃ stretch) . Mass spectrometry (MS) with m/z ~184 [M+H]⁺ provides molecular weight confirmation .
Advanced Research Questions
Q. How does this compound participate in controlled polymerization reactions, and what factors influence reaction efficiency?
- Methodology : The compound acts as an initiator in ring-opening polymerization (ROP) of lactones. For example, in the polymerization of diMeMLABe, the choice of base (e.g., DBU vs. P4-t-Bu) significantly impacts control over molecular weight distribution. DBU allows slower propagation but maintains low dispersity (Đ < 1.2), whereas P4-t-Bu accelerates the reaction but increases Đ (>1.5) . Monitoring conversion via ¹H NMR (e.g., tracking the shift of ester protons from 4.9 ppm to 5.2 ppm) and analyzing products via SEC-MALS or MALDI-ToF ensures reproducibility .
Q. What strategies mitigate side reactions when conjugating this compound to bioactive molecules (e.g., adamantane derivatives)?
- Methodology : Conjugation often employs carbodiimide-based coupling agents (e.g., DPTC) in chlorobenzene under reflux. Key considerations include:
- Stoichiometry : A 1:2 molar ratio of amine (e.g., Boc-protected adamantan-1-ol) to azido ester minimizes unreacted starting material .
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v) effectively isolates the product. Residual azide can be detected via TLC or HPLC-CAD .
Q. How can researchers leverage click chemistry with this compound for bioconjugation, and what analytical tools validate successful reactions?
- Methodology : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with DBCO-modified probes requires:
- Reaction Conditions : 1:1 molar ratio in DMF/PBS, 37°C, 2–4 hours.
- Validation : MALDI-ToF MS detects mass shifts corresponding to triazole formation. Fluorescence quenching assays or SDS-PAGE with Coomassie staining confirm conjugation efficiency .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for azido ester synthesis: How can researchers reconcile these?
- Analysis : Variations in yield (e.g., 55–65% in adamantane conjugate synthesis vs. >70% in polymer initiator studies ) arise from differences in purification methods and solvent systems. Researchers should:
- Optimize extraction protocols (e.g., multiple ethyl acetate washes).
- Use charged aerosol detection (CAD) in HPLC to quantify trace impurities .
Q. Methodological Best Practices
Q. What storage conditions maximize the stability of this compound for long-term experiments?
- Recommendations : Store at –20°C in airtight, light-protected vials with desiccant. Avoid freeze-thaw cycles, as moisture promotes ester hydrolysis. Purity checks via NMR or MS are advised after prolonged storage .
Q. Tables for Key Data
Properties
IUPAC Name |
ethyl 5-azidopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGOQICRHVCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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